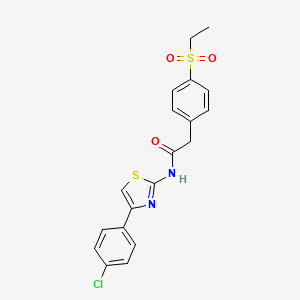
2-chloro-4-methyl-5-Thiazolecarboxaldehyde
Overview
Description
“2-chloro-4-methyl-5-Thiazolecarboxaldehyde” is a derivative of thiazole . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. It’s commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds .
Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions. For instance, “2-Thiazolecarboxaldehyde” undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Scientific Research Applications
Medicinal Chemistry
Thiazole derivatives, including 2-chloro-4-methyl-5-thiazolecarboxaldehyde, are prominent in medicinal chemistry due to their diverse biological activities. They are found in compounds acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, and even antitumor agents . Specifically, thiazole derivatives have been synthesized and reported for their cytotoxicity activity on human tumor cell lines, indicating potential applications in cancer treatment .
Agriculture
In the agricultural sector, thiazole compounds are utilized for their fungicidal and biocidal properties. The structural moiety of thiazole is integral to various agrochemicals that protect crops from fungal infections and pests. While specific applications of 2-chloro-4-methyl-5-thiazolecarboxaldehyde in agriculture are not detailed in the search results, the general class of thiazoles to which it belongs is significant in the development of agricultural chemicals .
Industrial Applications
Thiazole derivatives are used in industrial applications such as chemical reaction accelerators, dyes, and pigments. The reactivity of the thiazole ring, particularly at the C-5 position for electrophilic substitution, makes it a valuable component in synthesizing complex industrial compounds .
Environmental Science
While the search did not yield specific environmental applications for 2-chloro-4-methyl-5-thiazolecarboxaldehyde, thiazoles are known to be used in environmental remediation processes. Their ability to bind with various metals can be harnessed in treating contaminated water and soil .
Material Science
In material science, thiazole derivatives are explored for their potential in creating novel materials with unique properties. These materials can be used in the development of sensors, liquid crystals, and as components in photovoltaic cells. The thiazole core can contribute to the thermal stability and electronic properties of these materials .
Biochemistry
Thiazoles play a crucial role in biochemistry, particularly as a core structure in vitamin B1 (thiamine). Thiamine is essential for carbohydrate metabolism and normal neural function. Derivatives of thiazoles, including 2-chloro-4-methyl-5-thiazolecarboxaldehyde, may be used in biochemical research to study metabolic pathways and neurological processes .
properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAYCEGMJWKEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-5-Thiazolecarboxaldehyde | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2970659.png)
![methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2970660.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)


![Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2970669.png)
![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)


![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2970676.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)